[4-(but-3-yn-1-yl)phenyl]methanol [4-(but-3-yn-1-yl)phenyl]methanol
Brand Name: Vulcanchem
CAS No.: 690264-16-5
VCID: VC8418685
InChI: InChI=1S/C11H12O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h1,5-8,12H,3-4,9H2
SMILES: C#CCCC1=CC=C(C=C1)CO
Molecular Formula: C11H12O
Molecular Weight: 160.21 g/mol

[4-(but-3-yn-1-yl)phenyl]methanol

CAS No.: 690264-16-5

Cat. No.: VC8418685

Molecular Formula: C11H12O

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

[4-(but-3-yn-1-yl)phenyl]methanol - 690264-16-5

Specification

CAS No. 690264-16-5
Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
IUPAC Name (4-but-3-ynylphenyl)methanol
Standard InChI InChI=1S/C11H12O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h1,5-8,12H,3-4,9H2
Standard InChI Key DIXFBKMHPRWHAT-UHFFFAOYSA-N
SMILES C#CCCC1=CC=C(C=C1)CO
Canonical SMILES C#CCCC1=CC=C(C=C1)CO

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (4-but-3-ynylphenyl)methanol, reflecting the position of the alkyne substituent on the phenyl ring and the hydroxymethyl group . Its molecular formula is C₁₁H₁₂O, with a calculated exact mass of 160.0888 g/mol. The compound is registered under CAS number 690264-16-5 and PubChem CID 23596609 .

Structural Depiction

The molecule consists of a para-substituted phenyl ring with two functional groups:

  • A but-3-yn-1-yl group (-C≡C-CH₂-CH₃) at the 4-position.

  • A hydroxymethyl (-CH₂OH) group at the 1-position.

The SMILES notation C#CCCC1=CC=C(C=C1)CO encodes this structure, while the InChIKey DIXFBKMHPRWHAT-UHFFFAOYSA-N provides a unique identifier for computational studies .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₁₂O
Molecular Weight160.21 g/mol
XLogP3-AA2.2 (Predicted)
Hydrogen Bond Donors1 (Hydroxyl group)
Hydrogen Bond Acceptors1 (Hydroxyl group)
Topological Polar Surface Area20.2 Ų

Synthesis and Manufacturing Approaches

Propargylation of Phenolic Derivatives

A common route involves the alkylation of 4-hydroxybenzyl alcohol with propargyl bromide under basic conditions. In a typical procedure :

  • 4-Hydroxybenzyl alcohol is suspended in anhydrous DMF with potassium carbonate (2 equiv).

  • Propargyl bromide (1.5 equiv) is added dropwise at 0°C.

  • The reaction proceeds at room temperature for 2 hours, yielding the intermediate 4-(prop-2-yn-1-yloxy)benzyl alcohol.

  • Subsequent homologation using Grignard reagents (e.g., ethylmagnesium bromide) extends the alkyne chain to form the but-3-yn-1-yl group .

Reduction of Ketone Precursors

Alternative methods employ the reduction of 4-(but-3-yn-1-yl)phenyl methanone using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF):

4-(But-3-yn-1-yl)phenyl methanoneLiAlH4,THF[4-(But-3-yn-1-yl)phenyl]methanol\text{4-(But-3-yn-1-yl)phenyl methanone} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{[4-(But-3-yn-1-yl)phenyl]methanol}

This method achieves yields >80% when conducted at -78°C to prevent over-reduction.

Table 2: Comparative Synthesis Methods

MethodReagentsTemperatureYield (%)
Propargylation K₂CO₃, DMF25°C72
Grignard Homologation EtMgBr, THF0°C → RT65
Ketone ReductionLiAlH₄, THF-78°C83

Physicochemical Properties

Spectral Characteristics

  • IR Spectroscopy: Strong absorption at 3280 cm⁻¹ (O-H stretch) and 2110 cm⁻¹ (C≡C stretch) .

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J=8.4 Hz, 2H, Ar-H), 7.24 (d, J=8.4 Hz, 2H, Ar-H), 4.65 (s, 2H, CH₂OH), 2.56 (t, J=2.6 Hz, 2H, C≡C-CH₂), 1.72 (sextet, J=7.2 Hz, 2H, CH₂-CH₃), 1.02 (t, J=7.2 Hz, 3H, CH₃) .

  • ¹³C NMR: δ 140.2 (C-Ar), 128.5 (CH-Ar), 115.7 (C≡C), 84.3 (C≡C), 64.8 (CH₂OH), 30.1 (C≡C-CH₂), 22.4 (CH₂-CH₃), 13.7 (CH₃) .

Solubility and Stability

The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) but is miscible with polar aprotic solvents like DMSO and THF. Storage recommendations include amber vials under inert atmosphere at -20°C to prevent oxidation of the benzyl alcohol moiety .

Reactivity and Functionalization

Alkyne-Based Transformations

The but-3-yn-1-yl group participates in:

  • Huisgen Cycloaddition: Reacts with azides (e.g., TsN₃) under Cu(I) catalysis to form 1,4-disubstituted triazoles :

[4-(But-3-yn-1-yl)phenyl]methanol+R-N3CuTcTriazole Derivative\text{[4-(But-3-yn-1-yl)phenyl]methanol} + \text{R-N}_3 \xrightarrow{\text{CuTc}} \text{Triazole Derivative}
  • Hydrogenation: Selective reduction using Lindlar's catalyst yields the cis-alkene derivative without affecting the alcohol group .

Alcohol Functionalization

The hydroxymethyl group undergoes:

  • Esterification: Reaction with acetyl chloride in pyridine produces the corresponding acetate ester.

  • Oxidation: Treatment with Dess-Martin periodinane oxidizes the alcohol to 4-(but-3-yn-1-yl)benzaldehyde.

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a building block for kinase inhibitors and antimicrobial agents. Its alkyne group enables "click chemistry" conjugation with azide-containing biomolecules, facilitating drug-target engagement studies .

Polymer Chemistry

Incorporated into polyacetylene backbones, it enhances thermal stability (Tg = 145°C) while introducing pendant hydroxyl groups for crosslinking .

Recent Advances (2023–2025)

Microwave-assisted synthesis protocols reduced reaction times from 6 hours to 15 minutes while maintaining yields >75% . Computational studies using DFT at the B3LYP/6-311++G(d,p) level revealed intramolecular hydrogen bonding between the hydroxyl group and π-electrons of the alkyne .

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